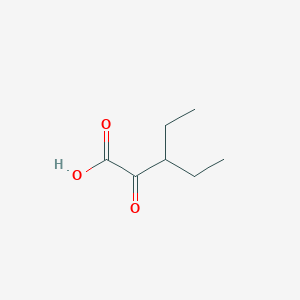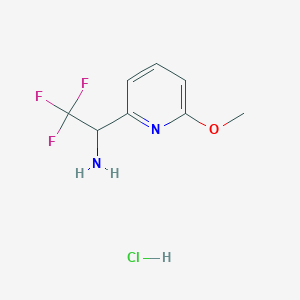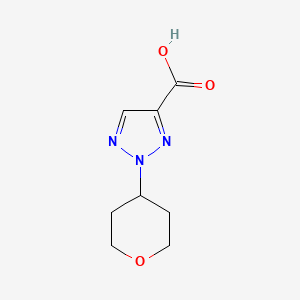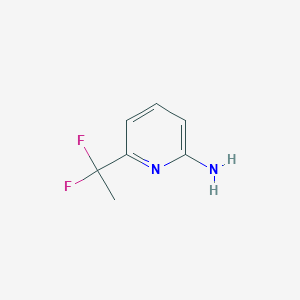
3-Ethyl-2-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-oxopentanoic acid: is an organic compound with the molecular formula C7H12O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-2-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out under controlled temperature conditions to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of 3-ethyl-2-pentanol. This process often employs a metal catalyst such as palladium or platinum supported on a carrier material. The reaction is conducted in a continuous flow reactor to ensure efficient conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce this compound derivatives.
Reduction: The ketone group can be reduced to form 3-ethyl-2-hydroxypentanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 3-Ethyl-2-hydroxypentanoic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-ethyl-2-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in enzymatic reactions that involve the transfer of keto and carboxyl groups. These reactions are crucial in metabolic pathways, where the compound can act as an intermediate or a substrate for enzyme-catalyzed transformations.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-oxopentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Methyl-2-oxopentanoic acid: Similar structure with the ketone group at a different position.
3-Ethyl-4-oxopentanoic acid: Similar structure with the ketone group at a different position.
Uniqueness: 3-Ethyl-2-oxopentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
34906-88-2 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-ethyl-2-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-5(4-2)6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
CKGNFKNZKFVYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)

![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)



